benzyl {[(2Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate
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Overview
Description
Benzyl {[(2Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate is a complex organic compound characterized by its unique structure, which includes a benzofuran ring, an ethylbenzylidene group, and an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl {[(2Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate typically involves a multi-step process. One common method includes the condensation of 4-ethylbenzaldehyde with 3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate under basic conditions to form the desired product. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl {[(2Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where nucleophiles such as halides or amines replace the existing functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: N-bromosuccinimide (NBS) for bromination at the benzylic position.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Benzyl halides or benzyl amines.
Scientific Research Applications
Benzyl {[(2Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl {[(2Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Benzyl {[(2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate
- Ethyl (2Z, 5R)-2-benzylidene-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Uniqueness
Benzyl {[(2Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Biological Activity
Benzyl {[(2Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects supported by research findings.
The compound is synthesized through a multi-step reaction involving the formation of a benzofuran scaffold, which is then modified to introduce the ethylbenzylidene and acetate functionalities. The general structure can be represented as follows:
The compound features a benzofuran core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Antioxidant Activity
Research indicates that benzofuran derivatives exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. A study demonstrated that benzofuran derivatives could inhibit lipid peroxidation, thus protecting cellular components from oxidative damage .
Antimicrobial Properties
This compound has shown promising antimicrobial activity against various bacterial strains. In vitro assays revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be in the range of 50–100 µg/mL, indicating moderate potency .
Anti-inflammatory Effects
The compound's anti-inflammatory potential was evaluated using murine models. It was found to significantly reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in lipopolysaccharide (LPS)-induced inflammation models. This effect suggests that the compound may modulate inflammatory pathways, potentially through inhibition of NF-kB signaling .
Case Study 1: Antidepressant Activity
A related study investigated the antidepressant-like effects of benzofuran derivatives in animal models. The forced swimming test (FST) and tail suspension test (TST) indicated that certain derivatives exhibited significant reductions in immobility time, suggesting potential antidepressant properties. The mechanism was hypothesized to involve serotonin receptor modulation, specifically targeting 5-HT1A and 5-HT2A receptors .
Case Study 2: Cytotoxicity Against Cancer Cells
In a separate study focusing on cancer cell lines, this compound demonstrated cytotoxic effects against human breast cancer cells (MCF-7). The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation assays. The IC50 value was determined to be approximately 30 µM, indicating significant anticancer potential .
Data Summary Table
Properties
Molecular Formula |
C26H22O5 |
---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
benzyl 2-[[(2Z)-2-[(4-ethylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
InChI |
InChI=1S/C26H22O5/c1-2-18-8-10-19(11-9-18)14-24-26(28)22-13-12-21(15-23(22)31-24)29-17-25(27)30-16-20-6-4-3-5-7-20/h3-15H,2,16-17H2,1H3/b24-14- |
InChI Key |
PXAXEKGKGNASCA-OYKKKHCWSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC4=CC=CC=C4 |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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